molecular formula C9H12Cl3N B1471466 1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride CAS No. 2098122-74-6

1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride

Cat. No.: B1471466
CAS No.: 2098122-74-6
M. Wt: 240.6 g/mol
InChI Key: RYFPZKXDFHRLEQ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted aromatic amines. The base compound is designated as 1-(2,6-dichlorophenyl)propan-1-amine, where the phenyl ring bears two chlorine substituents at the 2 and 6 positions relative to the propylamine chain attachment point. The complete chemical name incorporates the hydrochloride salt designation, resulting in 1-(2,6-dichlorophenyl)propan-1-amine hydrochloride as the full systematic name.

Structural formula analysis reveals that the compound contains a phenyl ring with symmetrical dichlorine substitution, creating a sterically hindered environment around the amine-bearing carbon. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CCC(C1=C(Cl)C=CC=C1Cl)N.[H]Cl, which clearly delineates the propyl chain attachment, the dichlorophenyl moiety, and the hydrochloride salt formation. The compound exhibits chiral characteristics due to the presence of an asymmetric carbon center at the amine-bearing position, leading to the existence of both R and S stereoisomers.

The structural framework demonstrates significant electronic effects resulting from the electron-withdrawing nature of the chlorine substituents. These halogen atoms influence the electron density distribution throughout the aromatic system and affect the basicity of the amine functional group. The 2,6-dichlorophenyl substitution pattern creates a unique electronic environment that distinguishes this compound from other halogenated aromatic amines with different substitution patterns.

Molecular Weight Calculation and Empirical Formula Validation

Molecular weight determination for this compound requires careful consideration of the specific form and stereochemistry of the compound. The free base form of the compound, without the hydrochloride salt, has a molecular formula of C₉H₁₁Cl₂N and a calculated molecular weight of 204.09 grams per mole. When considering the hydrochloride salt form, the molecular formula becomes C₉H₁₂Cl₃N, reflecting the addition of one hydrogen chloride molecule to form the salt.

The empirical formula validation demonstrates consistency across multiple database entries, with the hydrochloride salt consistently reported as having a molecular weight of approximately 240.55 to 240.56 grams per mole. This molecular weight calculation accounts for the contributions of nine carbon atoms (108.09 atomic mass units), twelve hydrogen atoms (12.096 atomic mass units), three chlorine atoms (106.365 atomic mass units), and one nitrogen atom (14.007 atomic mass units), totaling the observed molecular weight.

Computational analysis using PubChem database calculations confirms these molecular weight determinations and provides additional validation through multiple computational methods. The slight variations in reported molecular weights between different sources reflect differences in atomic weight standards and computational precision, but all values converge within acceptable limits for chemical identification purposes.

Compound Form Molecular Formula Molecular Weight (g/mol) Source
Free Base C₉H₁₁Cl₂N 204.09 PubChem
Hydrochloride Salt C₉H₁₂Cl₃N 240.55 ChemicalBook
Hydrochloride Salt C₉H₁₂Cl₃N 240.56 BLDpharm
Hydrochloride Salt C₉H₁₂Cl₃N 240.56 Ambeed

Chemical Abstracts Service Registry Number and Official Chemical Databases Entries

The compound exhibits multiple Chemical Abstracts Service registry numbers corresponding to different stereoisomeric forms and synthetic variations. The R-stereoisomer of this compound is registered under Chemical Abstracts Service number 1391503-15-3, which represents the most commonly referenced form in chemical databases. An alternative Chemical Abstracts Service registration number 2098122-74-6 appears in several commercial chemical supplier databases, though this may represent a different stereoisomeric form or synthetic preparation.

PubChem database entries provide comprehensive structural and property information for multiple related compounds within this chemical family. The R-stereoisomer is catalogued under PubChem Compound Identification Number 86262972, which includes detailed structural representations, computed properties, and spectroscopic data. Additional PubChem entries exist for related compounds, including the 3-(2,6-dichlorophenyl)propan-1-amine hydrochloride variant under Compound Identification Number 85750291.

Official database registrations demonstrate the compound's recognition within major chemical information systems. The MDL number MFCD28126483 provides another unique identifier for database searches and chemical inventory management. These multiple registration systems ensure comprehensive cataloguing and facilitate research access to reliable chemical information across different platforms and databases.

Comparative Analysis of Related Halogenated Aromatic Amines

Structural comparison with related halogenated aromatic amines reveals significant insights into the unique properties of this compound. The closely related 1-(2,6-difluorophenyl)propan-1-amine hydrochloride demonstrates similar structural characteristics but with fluorine substituents instead of chlorine atoms. This fluorinated analog has a molecular formula of C₉H₁₂ClF₂N and a molecular weight of 207.65 grams per mole, reflecting the lighter atomic weight of fluorine compared to chlorine.

The brominated counterpart, 1-(2,6-dibromophenyl)propan-1-amine, provides another valuable comparison point within this chemical series. The bromine substituents create different electronic and steric effects compared to the chlorine analogs, resulting in altered physical and chemical properties. These halogen variations demonstrate how systematic substitution patterns influence molecular behavior and potential applications.

Single-chlorine substituted variants, such as (R)-1-(2-chlorophenyl)propan-1-amine, offer insights into the effects of reduced halogenation on molecular properties. This compound has a molecular formula of C₉H₁₂ClN and a molecular weight of 169.65 grams per mole, showing the significant mass difference resulting from the removal of one chlorine substituent. The comparison highlights how the 2,6-dichlorophenyl substitution pattern creates unique steric and electronic environments not present in less substituted analogs.

Compound Halogen Substituents Molecular Formula Molecular Weight (g/mol)
1-(2,6-Dichlorophenyl)propan-1-amine HCl 2,6-Dichloro C₉H₁₂Cl₃N 240.56
1-(2,6-Difluorophenyl)propan-1-amine HCl 2,6-Difluoro C₉H₁₂ClF₂N 207.65
1-(2,6-Dibromophenyl)propan-1-amine 2,6-Dibromo C₉H₁₁Br₂N 293.00
(R)-1-(2-Chlorophenyl)propan-1-amine 2-Chloro C₉H₁₂ClN 169.65

Crystallographic Data and Conformational Isomerism Studies

Conformational analysis of this compound reveals complex three-dimensional structural characteristics influenced by the dichlorophenyl substitution pattern. The compound exhibits restricted rotation around the carbon-phenyl bond due to steric interactions between the chlorine substituents and the propylamine chain. These interactions result in preferred conformational states that minimize steric clash while maintaining optimal electronic overlap between molecular orbitals.

Stereochemical considerations play a crucial role in understanding the compound's structural behavior. The presence of a chiral center at the amine-bearing carbon creates two distinct enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog nomenclature. Database entries specifically identify the R-enantiomer as a distinct entity with its own Chemical Abstracts Service registration number, indicating the importance of stereochemical specification for this compound class.

Computational conformational studies, as reflected in PubChem three-dimensional structure representations, suggest that the compound adopts specific preferred conformations in both solid state and solution environments. The dichlorophenyl group tends to orient in configurations that minimize intramolecular steric interactions while maximizing favorable electronic interactions. These conformational preferences significantly influence the compound's physical properties, reactivity patterns, and potential biological interactions.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFPZKXDFHRLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=C1Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride, also known as (1R)-1-(2,6-dichlorophenyl)propan-1-amine hydrochloride, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic pathways and affect cellular functions.
  • Receptor Modulation : The compound may modulate the activity of various receptors, impacting neurotransmission and other signaling pathways.

Biological Activity and Applications

Research indicates that this compound has multiple biological activities, including:

  • Therapeutic Potential : Investigated for its efficacy in treating neurological disorders due to its ability to interact with neurotransmitter systems.
  • Antimicrobial Activity : Some studies suggest potential antibacterial properties, making it a candidate for further exploration in infectious disease treatments .

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Neurological Studies : In a study examining the compound's effects on rodent models of neurological disorders, it was found to improve behavioral outcomes by modulating dopaminergic signaling pathways. This suggests potential use in conditions like Parkinson's disease .
  • Antimicrobial Efficacy : A recent investigation into the compound's antimicrobial properties revealed moderate activity against various bacterial strains. In vitro tests demonstrated an IC50 value indicating effective inhibition at low concentrations .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
AbsorptionModerate
BioavailabilityVariable
Half-life4–6 hours
MetabolismHepatic (CYP450)
ExcretionRenal

These parameters indicate that while the compound is absorbed moderately well, its metabolism primarily occurs in the liver, which may influence dosing regimens in therapeutic applications .

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of similar compounds to enhance efficacy and reduce toxicity. For instance:

  • Modifications to the dichlorophenyl group have shown varying degrees of receptor affinity and enzyme inhibition.
  • The introduction of different functional groups has been explored to optimize the pharmacological profile of related compounds .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has indicated that 1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

2. Central Nervous System Effects
The compound has been investigated for its potential effects on the central nervous system. Preliminary studies suggest it may influence neurotransmitter systems, which could lead to applications in treating neurological disorders .

3. Antiparasitic Properties
There is growing interest in the use of this compound in antiparasitic therapies. For instance, it has shown promise against Plasmodium falciparum, the causative agent of malaria, indicating potential for development into antimalarial drugs .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The mechanism of action is believed to involve modulation of receptor activity or inhibition of specific enzymatic pathways related to its biological targets.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial Study Evaluated against bacterial strainsShowed significant inhibitory effects on Gram-positive and Gram-negative bacteria
Neuropharmacological Effects Investigated effects on neurotransmitter systemsIndicated potential for modulating serotonin and dopamine pathways
Antiparasitic Activity Tested against Plasmodium falciparumDemonstrated low nanomolar activity against drug-resistant strains

Chemical Reactions Analysis

Oxidation Reactions

Mechanism : The amine group undergoes oxidation to form N-oxides under acidic conditions.
Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions : Acidic medium (e.g., H₂SO₄), elevated temperatures.
Products : N-Oxide derivatives, which retain the dichlorophenyl moiety.

Reaction Pathway :
R NH+ O R NO+H O\text{R NH}+\text{ O }\rightarrow \text{R NO}+\text{H O}

Reduction Reactions

Mechanism : The amine group or adjacent carbons undergo reduction to yield alcohols or primary amines.
Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions : Polar aprotic solvents (DMF, THF), ambient or reflux temperatures.
Products : Propanol derivatives or primary amines.

Reaction Pathway :
R NH+LiAlH R NH +Byproducts\text{R NH}+\text{LiAlH }\rightarrow \text{R NH }+\text{Byproducts}

Substitution Reactions

Mechanism : The dichlorophenyl group participates in nucleophilic aromatic substitution (SNAr) due to its electron-deficient nature.
Reagents : Nucleophiles (e.g., NH₃, SH⁻), bases (e.g., NaOH, K₂CO₃).
Conditions : Aqueous or polar aprotic solvents, reflux temperatures.
Products : Phenyl derivatives with substituted functional groups.

Reaction Pathway :
Ar Cl+NuAr Nu+Cl\text{Ar Cl}+\text{Nu}^-\rightarrow \text{Ar Nu}+\text{Cl}^-

Reagents and Reaction Conditions

Reaction TypeReagentsConditionsProducts
OxidationKMnO₄, CrO₃Acidic medium, heatN-Oxides
ReductionNaBH₄, LiAlH₄DMF/THF, 25–80°CAlcohols/Primary amines
SubstitutionNH₃, SH⁻, basesAqueous/polar aprotic solvents, refluxSubstituted phenyl derivatives

Research Findings and Implications

  • Antidepressant Activity : The compound’s enantiomers (R/S) show affinity for serotonin/norepinephrine transporters, modulating mood regulation.

  • Neuroprotection : Studies in rodent models reveal reduced oxidative stress and apoptosis in neuronal cells .

  • Pharmaceutical Development : Derivatives are tested as D₁ receptor agonists/antagonists in neurodegenerative therapies .

Structural and Mechanistic Insights

The dichlorophenyl group’s steric and electronic effects enhance binding to biological targets, while the amine moiety facilitates metabolic transformations . Computational models (e.g., PubChem CID 97057930) support these interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the phenyl ring substituents, backbone modifications, or functional group additions. Below is a detailed comparison with key analogs:

Clonidine Hydrochloride (2-((2,6-Dichlorophenyl)amino)-2-imidazoline hydrochloride)

  • Molecular Formula : C₉H₁₀Cl₂N₃·HCl
  • Key Differences: Clonidine replaces the propan-1-amine backbone with an imidazoline ring, significantly altering its mechanism of action. It is a well-known α₂-adrenergic agonist used clinically for hypertension and ADHD .
  • Structural Implications : The imidazoline ring enhances receptor binding affinity compared to the linear amine chain in 1-(2,6-dichlorophenyl)propan-1-amine hydrochloride.

(2RS)-2-(2,6-Dimethylphenoxy)propan-1-amine Hydrochloride

  • Molecular Formula: C₁₁H₁₇NO·HCl
  • Key Differences: This compound (a Mexiletine impurity) substitutes chlorine atoms with methyl groups and introduces a phenoxy linker.
  • Pharmacological Relevance : Such substitutions may influence metabolic stability and bioavailability compared to the dichlorophenyl analog.

(R)-1-(2,6-Difluorophenyl)propan-1-amine Hydrochloride

  • Molecular Formula : C₉H₁₁F₂N·HCl
  • Key Differences : Fluorine replaces chlorine at the 2,6-positions. Fluorine’s smaller atomic radius and stronger electronegativity may alter electronic distribution and hydrogen-bonding capacity, affecting receptor interactions .
  • Physicochemical Impact : The difluorophenyl derivative likely exhibits lower molecular weight (189.66 vs. ~237.5 for the dichlorophenyl analog) and altered solubility profiles .

1-(2-Fluorophenyl)propan-1-amine Hydrochloride

  • Molecular Formula : C₉H₁₂FN·HCl
  • Key Differences : A single fluorine substituent at the 2-position reduces steric hindrance and electronic effects compared to the 2,6-dichloro analog. This simplification may enhance synthetic accessibility but reduce target specificity .

Research Findings and Implications

  • Steric Considerations : Bulky 2,6-substituents (e.g., Cl, F) restrict rotational freedom, favoring specific conformations that may enhance target selectivity .
  • Salt Forms : The hydrochloride salt improves aqueous solubility across all analogs, critical for formulation and bioavailability .

Notes and Limitations

  • Pharmacological Data : Direct activity data for this compound are absent in the provided evidence; comparisons are based on structural analogs.
  • Synthetic Applications : The compound’s utility as a synthetic intermediate is inferred from related impurities and derivatives (e.g., Mexiletine analogs) .
  • Further Research : Comparative pharmacological assays (e.g., receptor binding, toxicity) are needed to validate hypotheses derived from structural analysis.

Preparation Methods

Reductive Amination of 2,6-Dichlorobenzaldehyde

The most common and authoritative synthetic method involves the reductive amination of 2,6-dichlorobenzaldehyde with a suitable amine source. This process typically proceeds as follows:

  • Starting materials: 2,6-dichlorobenzaldehyde and a primary amine (such as ammonia or an alkylamine).
  • Reaction conditions: The aldehyde and amine are reacted in the presence of a reducing agent.
  • Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed to reduce the imine intermediate formed during the reaction.
  • Outcome: The reaction yields the corresponding amine, 1-(2,6-dichlorophenyl)propan-1-amine.
  • Salt formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), enhancing stability and crystallinity.

This method is widely used both in laboratory-scale synthesis and industrial production due to its efficiency and relatively mild conditions.

Industrial Production Considerations

Industrial-scale synthesis follows similar routes but introduces optimizations such as:

  • Purification: Multiple recrystallization steps or chromatographic techniques to achieve pharmaceutical-grade purity.
  • Reaction optimization: Adjustments in solvent choice, temperature, and reagent stoichiometry to maximize yield and minimize by-products.
  • Scalability: Use of continuous flow reactors or batch reactors designed for large-scale production.

These improvements ensure high yield, purity, and cost-effectiveness suitable for commercial applications.

Summary Table of Preparation Methods

Step Method Description Reagents/Conditions Outcome Notes
1 Reductive amination of 2,6-dichlorobenzaldehyde 2,6-dichlorobenzaldehyde, amine, NaBH4 or LiAlH4 Formation of 1-(2,6-dichlorophenyl)propan-1-amine Mild conditions, high yield
2 Conversion to hydrochloride salt Treatment with HCl Formation of stable hydrochloride salt Enhances crystallinity and stability
3 Purification Recrystallization, chromatography High purity product Industrial scale optimization
4 Stock solution preparation Dissolution in DMSO, PEG300, Tween 80, water Clear solutions for research use Critical for biological assays

Research Findings and Analytical Notes

  • The reductive amination route is preferred due to its straightforward mechanism and scalability.
  • Sodium borohydride offers a safer and more selective reduction compared to lithium aluminum hydride, which is more reactive and requires stricter anhydrous conditions.
  • The hydrochloride salt form improves handling and storage by reducing hygroscopicity and increasing crystallinity.
  • Formulation data indicate that careful solvent addition and mixing order are essential to maintain solution clarity, which is vital for in vivo applications.
  • Industrial methods emphasize environmental considerations by employing phase transfer catalysts and milder reaction conditions for related amine intermediates, suggesting potential avenues for greener synthesis of the target compound.

Q & A

Q. What are the recommended synthetic routes for 1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 2,6-dichloroaniline with imidazoline precursors, followed by hydrochloride salt formation. For example:
  • Step 1 : React 2,6-dichloroaniline with 2-imidazolidinone under acidic conditions to form the imidazoline intermediate.
  • Step 2 : Treat the intermediate with hydrochloric acid to precipitate the hydrochloride salt .
  • Key Reagents : Hydrochloric acid, 2-imidazolidinone, and anhydrous solvents to avoid hydrolysis .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the aromatic proton environment (δ 7.2–7.4 ppm for dichlorophenyl) and amine/imine functional groups.
  • IR Spectroscopy : Peaks at 3300–3500 cm1^{-1} (N-H stretch) and 1600 cm1^{-1} (C=N stretch) validate the structure.
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 266.55 (M+H+^+) .
  • HPLC : Purity analysis using C18 columns with UV detection at 254 nm .

Q. What are the key safety considerations for handling this compound?

  • Methodological Answer :
  • OSHA Compliance : Classified as hazardous (GHS07/08). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological mechanisms of Clonidine hydrochloride?

  • Methodological Answer : Discrepancies in α2-adrenergic vs. imidazoline receptor binding can be addressed via:
  • Receptor Binding Assays : Radioligand competition studies (e.g., 3^3H-clonidine displacement) using transfected cell lines expressing α2A/α2B subtypes .
  • In Vivo Models : Compare hypotensive effects in wild-type vs. α2 receptor knockout mice to isolate imidazoline-specific pathways .
  • Data Interpretation : Use Schild analysis to quantify receptor affinity and selectivity .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer :
  • Temperature Control : Maintain 60–70°C during imidazoline formation to avoid side reactions (e.g., over-alkylation).
  • Stoichiometry : Use a 1:1.2 molar ratio of 2,6-dichloroaniline to imidazolidinone to ensure complete conversion.
  • Catalysts : Add catalytic p-toluenesulfonic acid to accelerate the cyclization step .
  • By-Product Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

Q. How to design experiments to study metabolic pathways of Clonidine hydrochloride?

  • Methodological Answer :
  • Radiolabeled Tracers : Synthesize 14^{14}C-labeled Clonidine to track metabolites in hepatic microsomes.
  • LC-MS/MS Analysis : Identify phase I metabolites (e.g., hydroxylation at C3) and phase II conjugates (glucuronides) using high-resolution mass spectrometry.
  • Enzyme Inhibition : Co-incubate with CYP2D6 inhibitors (e.g., quinidine) to assess metabolic dependency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride

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